N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide
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Overview
Description
“N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide” is a chemical compound . It is related to the class of compounds known as 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine s-oxide derivatives . These compounds are selective inhibitors of the Dopamine D2 receptor .
Molecular Structure Analysis
The molecular formula of this compound is C22H17IN2O3 . The exact structure would require more specific information or advanced analytical techniques to determine.Scientific Research Applications
Catalytic Enantioselective Reactions
Research has shown the utility of dibenzo[b,f][1,4]oxazepines in catalytic enantioselective reactions. A study by De Munck et al. (2017) reports a catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral derivatives with excellent yields and high enantioselectivities. This method employs a diaryl prolinol as the chiral ligand and Me2Zn as the zinc source, highlighting a significant advancement in the synthesis of chiral compounds (De Munck, Sukowski, Vila, Muñoz, & Pedro, 2017).
Enantioselective Alkylation
Another study by the same group of authors describes the enantioselective alkylation of various substituted dibenzo[b,f][1,4]oxazepines catalyzed by a (R)-VAPOL-Zn(II) complex. This process yields chiral 11-ethyl-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives with good yields and moderate enantioselectivities, marking the first example of such addition to cyclic aldimines (De Munck, Sukowski, Vila, & Pedro, 2017).
Synthetic Utilization and Novel Compounds Synthesis
Further investigations have focused on the synthetic utilization of dibenzo[b,f][1,4]oxazepines for creating novel compounds. Samet et al. (2006) explored the base-catalyzed intramolecular nucleophilic substitution for the synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-ones, demonstrating a method for generating compounds from 2-nitrobenzoic acids with potential pharmacological applications (Samet, Kislyi, Marshalkin, & Semenov, 2006).
Antitumor Activities
Research into the bioactivities of dibenzo[b,f][1,4]oxazepines has also been conducted. Wu, He, and Pan (2006) identified new dihydrodibenzoxepins with anti-tumor activities against human tumor cell lines, expanding the potential therapeutic applications of these compounds (Wu, He, & Pan, 2006).
Mechanism of Action
This compound is a selective inhibitor of the Dopamine D2 receptor . This suggests that it may have potential therapeutic applications in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Properties
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-3-25-19-6-4-5-7-21(19)28-20-13-12-17(14-18(20)23(25)27)24-22(26)16-10-8-15(2)9-11-16/h4-14H,3H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUSWSMMUKSGMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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